molecular formula C14H8ClF3N3O2- B13059945 (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate

Cat. No.: B13059945
M. Wt: 342.68 g/mol
InChI Key: HKLYWQZQCCAGRM-UHFFFAOYSA-M
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Description

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzoate ester linked through an imine bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate typically involves a multi-step process:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Imine Formation: The pyridine intermediate is then reacted with an appropriate amine under acidic or basic conditions to form the imine linkage.

    Esterification: The final step involves the esterification of the imine with benzoic acid or its derivatives under dehydrating conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the imine bond, converting it to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate: shares similarities with other pyridine-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H8ClF3N3O2-

Molecular Weight

342.68 g/mol

IUPAC Name

2-[[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]benzoate

InChI

InChI=1S/C14H9ClF3N3O2/c15-9-5-7(14(16,17)18)6-20-11(9)12(19)21-10-4-2-1-3-8(10)13(22)23/h1-6H,(H2,19,21)(H,22,23)/p-1

InChI Key

HKLYWQZQCCAGRM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N

Origin of Product

United States

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